molecular formula C13H11F6NO B6312680 3-Isopropyl-4-(1,1,2,3,3,3-hexafluoropropoxy)benzonitrile CAS No. 1357627-29-2

3-Isopropyl-4-(1,1,2,3,3,3-hexafluoropropoxy)benzonitrile

Cat. No.: B6312680
CAS No.: 1357627-29-2
M. Wt: 311.22 g/mol
InChI Key: WGYOQHAQDJYVTI-UHFFFAOYSA-N
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Description

3-Isopropyl-4-(1,1,2,3,3,3-hexafluoropropoxy)benzonitrile is a chemical compound characterized by its unique structure, which includes an isopropyl group, a hexafluoropropoxy group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-4-(1,1,2,3,3,3-hexafluoropropoxy)benzonitrile typically involves the reaction of 3-isopropylbenzonitrile with 1,1,2,3,3,3-hexafluoropropanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-4-(1,1,2,3,3,3-hexafluoropropoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hexafluoropropoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products

    Oxidation: The major products are typically oxides of the original compound.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

3-Isopropyl-4-(1,1,2,3,3,3-hexafluoropropoxy)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Isopropyl-4-(1,1,2,3,3,3-hexafluoropropoxy)benzonitrile involves its interaction with specific molecular targets. The hexafluoropropoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The nitrile group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-Isopropylbenzonitrile: Lacks the hexafluoropropoxy group, resulting in different chemical properties.

    4-(1,1,2,3,3,3-Hexafluoropropoxy)benzonitrile: Lacks the isopropyl group, affecting its reactivity and applications.

    3-Isopropyl-4-methoxybenzonitrile: Contains a methoxy group instead of a hexafluoropropoxy group, leading to different chemical behavior.

Uniqueness

The presence of both the isopropyl and hexafluoropropoxy groups in 3-Isopropyl-4-(1,1,2,3,3,3-hexafluoropropoxy)benzonitrile makes it unique. These groups confer distinct chemical properties, such as increased lipophilicity and reactivity, which are not observed in similar compounds.

Properties

IUPAC Name

4-(1,1,2,3,3,3-hexafluoropropoxy)-3-propan-2-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F6NO/c1-7(2)9-5-8(6-20)3-4-10(9)21-13(18,19)11(14)12(15,16)17/h3-5,7,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYOQHAQDJYVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C#N)OC(C(C(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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